(2E)-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid is an organic compound characterized by the presence of a pyrazole ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid typically involves the condensation of 1-methylpyrazole with an appropriate aldehyde or ketone, followed by an oxidation step to introduce the carboxylic acid functionality. Common reagents used in this synthesis include strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole ring, and oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for the oxidation step .
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) may be employed to facilitate hydrogenation steps, while automated systems ensure precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) or nickel (Ni).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nucleophiles like amines (NH3, RNH2) under appropriate conditions.
Major Products
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with similar structural features but different functional groups.
1H-pyrazolo[3,4-b]pyridine: Another pyrazole-based compound with a fused pyridine ring, exhibiting different chemical properties.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-4-6(8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ |
InChI Key |
LQSVPSXJTSIOPT-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C=CC(=N1)/C=C/C(=O)O |
Canonical SMILES |
CN1C=CC(=N1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.